Bienvenue dans la boutique en ligne BenchChem!

2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol

hypocholesterolemic efficacy dose-response comparison hyperlipidemia model

AR 12456 is the superior triazolopyrimidine derivative for cardiovascular research. It reduces serum cholesterol at 5 mg/kg—outperforming trapidil at 20 mg/kg—while elevating HDL. It achieves 61.4% TXB2 reduction in vivo, the strongest TXA2 inhibition in its class. Unique bidirectional LDL receptor modulation (up in Hep G2, down in fibroblasts) and metabolic activation into more potent metabolites differentiate it from trapidil and analogs AR 12463/AR 12464/AR 12465. For reproducible hyperlipidemia and atherosclerosis models, AR 12456 is non-negotiable.

Molecular Formula C17H30N6O
Molecular Weight 334.5 g/mol
CAS No. 100557-06-0
Cat. No. B1665594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol
CAS100557-06-0
SynonymsAR 12456;  AR-12456;  AR12456
Molecular FormulaC17H30N6O
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESCCCCCCN(CCO)C1=CC(=NC2=NC=NN12)N(CC)CC
InChIInChI=1S/C17H30N6O/c1-4-7-8-9-10-22(11-12-24)16-13-15(21(5-2)6-3)20-17-18-14-19-23(16)17/h13-14,24H,4-12H2,1-3H3
InChIKeyNWCVGIMEZSWINX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol (CAS 100557-06-0): The Trapidil Derivative AR 12456 for Experimental Atherosclerosis Research


2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol, commonly designated AR 12456, is a synthetically modified 5,7-disubstituted s-triazolo[1,5-a]pyrimidine derivative of the antianginal agent trapidil [1]. It is a 3',5'-cyclic nucleotide phosphodiesterase inhibitor [2], recognized for its strong antilipidemic and thromboxane A2-suppressing activities in vivo. Unlike the parent compound trapidil, AR 12456 exhibits enhanced hypocholesterolemic potency at lower doses and superior thromboxane A2 inhibition, making it a reference tool compound for studying experimental atherosclerosis, lipid homeostasis, and eicosanoid pathways in preclinical settings [3].

Why Interchanging Trapidil or Its Analogs with AR 12456 Would Alter Key Experimental Outcomes


Trapidil and its 5,7-disubstituted s-triazolo[1,5-a]pyrimidine derivatives (AR 12456, AR 12463, AR 12464, AR 12465) are not functionally interchangeable. Although they share a common core scaffold, the specific substitution pattern at positions 5 and 7 on the triazolopyrimidine ring fundamentally alters their pharmacodynamic profiles. Quantitative evidence demonstrates that AR 12456 is the superior inhibitor of thromboxane A2 formation in vivo [1] and achieves a pronounced reduction in serum total cholesterol at a fourfold lower dose than trapidil in diet-induced hyperlipidemic models [2]. Substituting AR 12456 with trapidil or another derivative, such as AR 12463, would introduce distinct potency shifts, alter the selectivity of lipoprotein metabolism modulation, and likely change the net eicosanoid balance, thereby undermining the reproducibility of experimental endpoints in cardiovascular research.

Head-to-Head Quantitative Comparison of AR 12456 Against Closest Structural Analogs in Preclinical Models


AR 12456 Lowers Serum Total Cholesterol at a Fourfold Lower Dose Than Trapidil in Diet-Induced Hyperlipidemic Guinea Pigs

In a direct head-to-head study in guinea pigs fed a cholesterol-rich diet, AR 12456 administered intraperitoneally at 5 mg/kg body weight produced a stronger reduction in serum total cholesterol (TC) than trapidil at 20 mg/kg i.p. [1]. This indicates a significantly higher in vivo hypocholesterolemic potency.

hypocholesterolemic efficacy dose-response comparison hyperlipidemia model

AR 12456 Is the Strongest In Vivo Inhibitor of Thromboxane A2 Formation Among Trapidil Derivatives, Surpassing AR 12463 and AR 12464

In the arachidonic acid-injected rat model, trapidil and four derivatives (AR 12456, AR 12463, AR 12464, AR 12465) were compared for inhibition of stimulated thromboxane A2 production. AR 12456 was identified as the strongest inhibitor, with a potency significantly greater than trapidil [1]. In a separate rabbit study, intravenous AR 12456 reduced serum thromboxane B2 (a stable TXA2 metabolite) by 61.4%, compared to a 49.4% reduction for AR 12463 [2].

thromboxane A2 inhibition eicosanoid modulation in vivo potency ranking

AR 12456 Selectively Upregulates LDL Receptor-Mediated Uptake in Hepatic Cells While Inhibiting It in Skin Fibroblasts, Unlike Trapidil and AR 12463

In a comparative study of trapidil derivatives on low-density lipoprotein metabolism, AR 12456 uniquely enhanced the uptake and degradation of 125I-LDL in a dose-dependent manner in human hepatoma Hep G2 cells but inhibited the same pathway in human skin fibroblasts [1]. This cell-type-selective modulation represents a qualitative functional difference from trapidil and AR 12463, which did not exhibit this bidirectional profile.

LDL receptor modulation cell-type specificity cholesterol metabolism

AR 12456 Generates Hepatic Metabolites with Enhanced Cholesterol Synthesis Inhibitory Potency, a Metabolic Activation Feature Absent for Trapidil

In human skin fibroblasts (HSF), AR 12456 inhibited the incorporation of [14C]acetate into cholesterol, whereas trapidil showed no inhibitory effect. Critically, the inhibitory potency of AR 12456 in HSF was enhanced after preincubation with Hep G2 cells and subsequent transfer of the conditioned medium, demonstrating that hepatic metabolism converts AR 12456 into more active metabolite(s). These metabolites do not inhibit cholesterol synthesis at the mevalonate step, indicating action at an earlier stage [1].

metabolic activation cholesterol synthesis inhibition prodrug-like behavior

AR 12456 Completely Eliminates Arachidonic Acid-Induced Blood Pressure Depression, a Pharmacodynamic Response Not Achieved by Trapidil

In normotensive rats, AR 12456 completely eliminated the second blood pressure depression following arachidonic acid injection and simultaneously diminished TXA2, TXB2, and 6-keto-PGF1α formation in murine blood, comparable to the effect of acetylsalicylic acid (ASA). Trapidil, in contrast, had no effect on arachidonic acid-induced blood pressure changes, representing a stark qualitative pharmacodynamic difference [1].

blood pressure regulation eicosanoid-mediated cardiovascular effects pharmacodynamic differentiation

Preferred Experimental Applications for AR 12456 Based on Verified Performance Differentiation


In Vivo Hypercholesterolemia and Antiatherosclerotic Efficacy Studies

AR 12456 is the optimal choice for animal models of diet-induced hyperlipidemia within the triazolopyrimidine class. It reduces serum total cholesterol at a 5 mg/kg dose with an efficacy exceeding trapidil at 20 mg/kg in guinea pigs. This dose advantage is coupled with a demonstrated increase in high-density lipoprotein (HDL) levels and reduction in beta-migrating lipoproteins [1]. Procurement should prioritize AR 12456 when the experimental goal is to achieve robust hypocholesterolemia with minimal compound mass.

Thromboxane A2 Pathway Inhibition in Platelet and Vascular Pharmacology

For research targeting thromboxane A2-mediated platelet aggregation, vasoconstriction, or atherosclerotic progression, AR 12456 provides the highest inhibitory potency among s-triazolo[1,5-a]pyrimidine derivatives. In rabbits, a single intravenous injection of AR 12456 reduces serum TXB2 by 61.4%, a 12-percentage-point advantage over AR 12463, and it is ranked as the strongest suppressor of in vivo TXA2 production [2]. Procure AR 12456 when maximal eicosanoid pathway inhibition is required.

Hepatic LDL Receptor-Mediated Cholesterol Clearance Studies

AR 12456 is uniquely capable of upregulating LDL receptor-mediated uptake and degradation in Hep G2 liver cells while simultaneously inhibiting this pathway in extrahepatic skin fibroblasts. No other derivative in the series exhibits this cell-type-specific bidirectional modulation [3]. This selectivity makes AR 12456 the preferred compound for mechanistic studies aiming to decouple hepatic and peripheral cholesterol metabolic pathways.

Metabolic Activation and Cholesterol Biosynthesis Inhibition Research

AR 12456 undergoes hepatic transformation into one or more metabolites that demonstrate enhanced inhibition of endogenous cholesterol synthesis compared to the parent compound. This metabolic activation feature is not shared by trapidil [4]. Select AR 12456 for drug metabolism-focused studies in cardiovascular pharmacology, where understanding prodrug-like behavior and active metabolite contribution is critical.

Quote Request

Request a Quote for 2-((5-(Diethylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)(hexyl)amino)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.